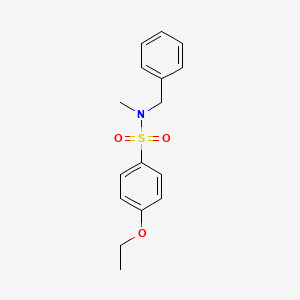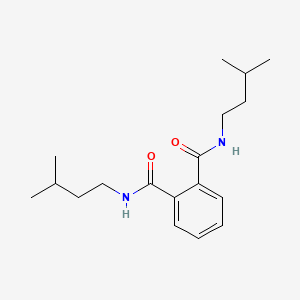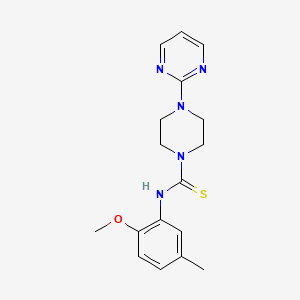![molecular formula C13H14N2O3 B5777581 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as DMO, is a heterocyclic organic compound with potential applications in scientific research. This molecule belongs to the class of oxazoles, which are five-membered heterocycles containing an oxygen and nitrogen atom in the ring. DMO has attracted attention due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and induction of apoptosis. ROS are highly reactive molecules that can cause damage to cellular structures and DNA. Induction of apoptosis is a programmed cell death process that is important for maintaining cellular homeostasis and preventing the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit bacterial growth, and detect metal ions with high sensitivity and selectivity. In vivo studies have shown that this compound can reduce tumor growth in mice and has low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high sensitivity and selectivity for metal ion detection. Additionally, this compound has low toxicity and can be easily synthesized in high yields. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in biological assays.
Zukünftige Richtungen
There are several future directions for 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one research. One area of interest is the development of this compound-based fluorescent probes for detecting metal ions in living cells and tissues. Another area of interest is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 3-methoxybenzaldehyde with dimethylformamide dimethyl acetal in the presence of acetic acid. The resulting product is then reacted with cyanogen bromide and sodium hydroxide to yield this compound. This method has been optimized to produce high yields of pure this compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has shown potential as a fluorescent probe for detecting metal ions, such as copper, zinc, and mercury. These metal ions play important roles in biological systems and their detection is critical for understanding their physiological functions. This compound has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have antimicrobial properties, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15(2)8-11-13(16)18-12(14-11)9-5-4-6-10(7-9)17-3/h4-8H,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFQMHVDVQZJFQ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)OC(=N1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)OC(=N1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)

![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)



![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
![methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)
![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)